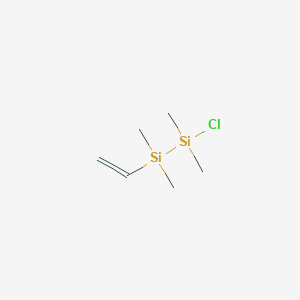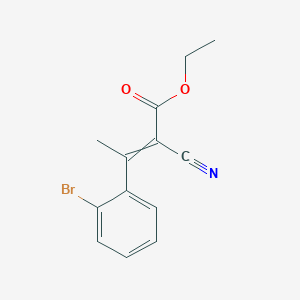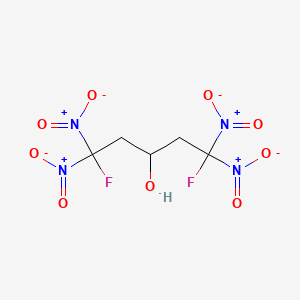
1,1'-(Phenylmethylene)bis(3-methyl-1H-indazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) typically involves a multi-step process. One common method includes the reaction of 3-methyl-1H-indazole with benzaldehyde in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indazole derivatives .
Scientific Research Applications
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Comparison with Similar Compounds
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) can be compared with other similar compounds such as:
4,4’-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols): These compounds also exhibit antioxidant and anticancer activities but differ in their core structure and specific biological activities.
3,3’-(Phenylmethylene)bis(1H-indole): This compound shares a similar phenylmethylene linkage but has an indole rather than an indazole core, leading to different chemical and biological properties.
The uniqueness of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) lies in its specific indazole structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
105873-89-0 |
|---|---|
Molecular Formula |
C23H20N4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-methyl-1-[(3-methylindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C23H20N4/c1-16-19-12-6-8-14-21(19)26(24-16)23(18-10-4-3-5-11-18)27-22-15-9-7-13-20(22)17(2)25-27/h3-15,23H,1-2H3 |
InChI Key |
OKBTUZHGXZSJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C(C3=CC=CC=C3)N4C5=CC=CC=C5C(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


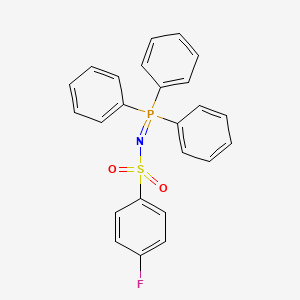
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
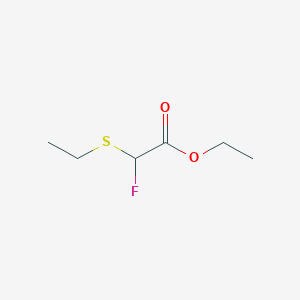
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
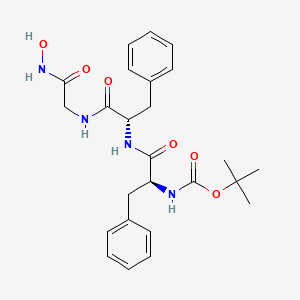
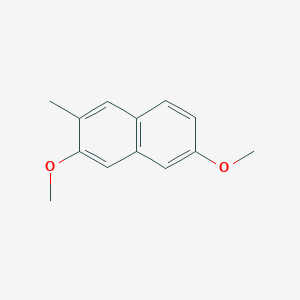
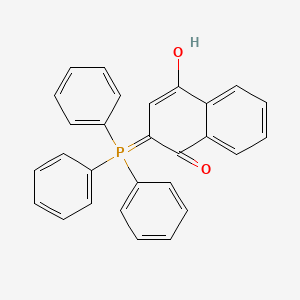
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
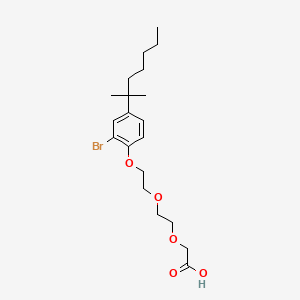
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
